molecular formula C8H5F2N B138393 4-(Difluoromethyl)benzonitrile CAS No. 55805-10-2

4-(Difluoromethyl)benzonitrile

Cat. No. B138393
CAS RN: 55805-10-2
M. Wt: 153.13 g/mol
InChI Key: UCOIWMARNIAWRV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzonitrile is a chemical compound that is structurally related to various benzonitriles, which are aromatic nitriles with a cyano group attached to a benzene ring. While the provided papers do not directly discuss 4-(Difluoromethyl)benzonitrile, they do provide insights into similar compounds that can help infer its properties and potential applications. For instance, 4-(Trifluoromethyl)benzonitrile has been studied for its application in lithium-ion batteries , and 4-(Dimethylamino)benzonitrile has been investigated for its dual fluorescence properties . These studies suggest that the difluoromethyl group could also impart unique electronic properties to the benzonitrile core.

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination . This suggests that a similar approach could be taken for the synthesis of 4-(Difluoromethyl)benzonitrile, with appropriate modifications to introduce the difluoromethyl group.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been characterized by the formation of a dense two-dimensional network through hydrogen bonding . Although the difluoromethyl group is slightly different, it is reasonable to expect that 4-(Difluoromethyl)benzonitrile would also exhibit a deformed aromatic ring due to the presence of electronegative substituents.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted vinyl benzenes in [3+2] cycloaddition reactions has been explored, showing that the presence of the CF3 group can reduce the activation energy and increase the yield of the reaction . This indicates that the difluoromethyl group in 4-(Difluoromethyl)benzonitrile may also influence its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be significantly affected by their substituents. For example, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers exhibit tunable properties such as water uptake and proton conductivity . Similarly, the introduction of a difluoromethyl group to the benzonitrile core is likely to impact the compound's solubility, boiling point, and other physical properties.

Scientific Research Applications

Application in High Voltage Lithium Ion Battery

4-(Trifluoromethyl)-benzonitrile (4-TB) has been explored as a novel electrolyte additive for high voltage lithium-ion batteries. Specifically, it has been used for the LiNi 0.5 Mn 1.5 O 4 cathode, showing significant improvement in cyclic stability. The addition of 0.5 wt.% 4-TB resulted in a maintained capacity of 91% after 300 cycles, compared to 75% with the base electrolyte. This improvement is attributed to the formation of a low-impedance protective film by 4-TB, which prevents electrolyte oxidation decomposition and suppresses manganese dissolution from the cathode Huang et al., 2014.

Role in Dual Fluorescence and Intramolecular Charge Transfer

4-(Dimethyl-amino)benzonitrile (DMABN), a similar compound, serves as a prototype for dual fluorescence studies, exhibiting anomalous emission due to intramolecular charge-transfer (ICT) states. Investigations using coupled-cluster singles-and-doubles method CC2 have revealed insights into the excited state structures and dynamics of these compounds, contributing significantly to the understanding of charge-transfer processes Köhn & Hättig, 2004.

Understanding Corrosion Inhibition

Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Two derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, were found to be excellent corrosion inhibitors, as confirmed through various methods like gravimetric analysis and electrochemical impedance spectroscopy. Their effectiveness is attributed to their adsorption on the mild steel surface, which is further elucidated using Density Functional Theory (DFT) and molecular dynamics (MD) simulations Chaouiki et al., 2018.

Charge Transfer Dynamics in Photoinduced Compounds

Compounds like 4-(Dimethylamino)benzonitrile (DMABN) have been the focus of studies on photoinduced charge-transfer processes. Using techniques like transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy, researchers have gained insights into the ultrafast intramolecular charge transfer processes in such compounds, deepening our understanding of the dynamics of electronic states and vibrational modes in these photoactive materials Rhinehart, Challa, & McCamant, 2012.

Synthesis of Benzonitriles

Research has also been conducted on the synthesis of benzonitriles, which are prevalent in natural products, pharmaceuticals, and agrochemicals. New protocols and catalytic methods have been developed for assembling the benzonitrile framework, showcasing the ongoing evolution of synthetic chemistry in creating complex organic compounds Jia & Wang, 2016.

Safety And Hazards

4-(Difluoromethyl)benzonitrile is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Safety precautions include wearing protective gloves, clothing, and eye protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(difluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIWMARNIAWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JR Bour, SK Kariofillis, MS Sanford - Organometallics, 2017 - ACS Publications
Difluoromethyl copper complexes have been proposed as key intermediates in a variety of Cu-catalyzed difluoromethylation reactions. However, studies of these putative intermediates …
Number of citations: 70 pubs.acs.org
KS Yoo, J Jyoung, SB Woo… - 5th Korea-Russia …, 2001 - ieeexplore.ieee.org
Derivation of trifluoromethyl radical to 2-aminobenzonitrile (2-ABN) was carried out by using Pt anode and stainless steel (sus) cathode at Or. 4 mmol trifluoroacetic acid (TFA) and 1 …
Number of citations: 0 ieeexplore.ieee.org
N Lalloo, CE Brigham, MS Sanford - Accounts of chemical …, 2022 - ACS Publications
Conspectus Transition-metal-catalyzed cross-coupling reactions are widely used in both academia and industry for the construction of carbon–carbon and carbon–heteroatom bonds. …
Number of citations: 5 pubs.acs.org
H Motohashi, M Kato, K Mikami - The Journal of Organic …, 2019 - ACS Publications
Iron-catalyzed cross-coupling difluoromethylations of the Grignard reagents with difluoroiodomethane provide various aromatic difluoromethyl products in good yields, not employing …
Number of citations: 12 pubs.acs.org

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